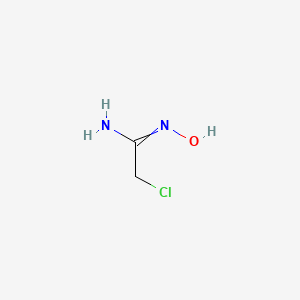![molecular formula C18H17NO4 B1351078 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid CAS No. 202805-07-0](/img/structure/B1351078.png)
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
Vue d'ensemble
Description
“6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid” is a derivative of the benzo[de]isoquinoline-1,3-dione system1. It is a new chemosensor system that exhibits high selectivity in the determination of anions1.
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine1. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones1.
Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative1. The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons1.
Applications De Recherche Scientifique
Chemosensor Systems
- Scientific Field: Chemistry of Heterocyclic Compounds .
- Application Summary: This compound is used in the development of new chemosensor systems of the benzo-[de]isoquinoline-1,3-dione series . These systems are used as highly effective fluorescent chemosensors for various cations .
- Methods of Application: New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
- Results or Outcomes: Some compounds exhibit high chemosensor selectivity in the determination of anions .
Organic Light-Emitting Diodes (OLEDs)
- Scientific Field: Organic Electronics.
- Application Summary: This compound has been utilized in the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and charge transfer characteristics.
Antioxidant Activity
- Scientific Field: Biochemistry.
- Application Summary: This compound has shown significant antioxidant activity.
Anticancer Activity
- Scientific Field: Oncology.
- Application Summary: It has been found to inhibit the growth of cancerous cells.
Antifungal and Antibacterial Properties
- Scientific Field: Microbiology.
- Application Summary: This compound demonstrates antifungal and antibacterial properties.
Anti-inflammatory Properties
- Scientific Field: Pharmacology.
- Application Summary: It has shown significant anti-inflammatory properties and has the potential to be utilized in the treatment of various inflammatory disorders.
Synthesis of Organic Compounds
- Scientific Field: Organic Chemistry.
- Application Summary: This compound is utilized as a starting material in the synthesis of various organic compounds that exhibit significant biological activity.
Development of Organic Light-Emitting Diodes (OLEDs)
- Scientific Field: Organic Electronics.
- Application Summary: This compound has been utilized in the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and charge transfer characteristics.
Strong Acceptors in Organic Electronics
Orientations Futures
Please note that this information is based on the available resources and there might be more recent studies or data related to “6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid”.
Propriétés
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-15(21)10-2-1-3-11-19-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(19)23/h4-9H,1-3,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILJZINSEYHWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383059 | |
| Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
CAS RN |
202805-07-0 | |
| Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca- 1(13),5,7,9,11-pentaen-3-yl}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)




![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)


